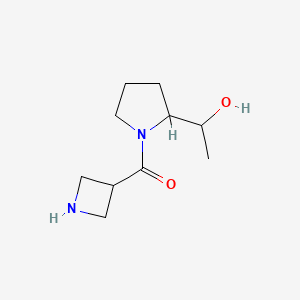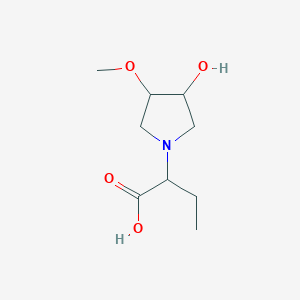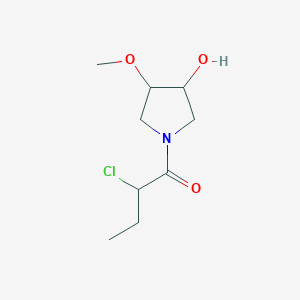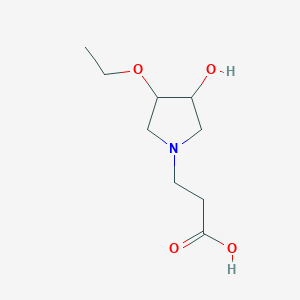
Azetidin-3-yl(2-(1-hydroxyethyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organotin(IV) Complexes and Antimicrobial Activity
Organotin(IV) complexes derived from semicarbazone and thiosemicarbazones of pyrrolidin-1-yl methanone, including (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives, have been synthesized and characterized. These complexes exhibit potent in vitro antimicrobial activities against various bacterial and fungal strains, suggesting their potential as drug candidates. The dibutyltin(IV) derivative, in particular, showed significantly better activity, underscoring the relevance of organotin(IV) complexes in the development of new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Metabolic and Pharmacokinetic Studies
A dipeptidyl peptidase IV inhibitor bearing structural similarities to Azetidin-3-yl(2-(1-hydroxyethyl)pyrrolidin-1-yl)methanone has been studied for its metabolism, excretion, and pharmacokinetics in rat, dog, and human models. The compound, known for progressing to phase 3 for treating type 2 diabetes, displayed notable absorption and metabolism patterns, highlighting the importance of understanding the pharmacokinetic profiles of such compounds for therapeutic applications (Sharma et al., 2012).
Synthesis and Evaluation of Nucleoside Analogs
The synthesis of pyrimidine nucleoside analogs, where the traditional oxetane ring in oxetanocin-A is replaced by an azetidine ring, demonstrates the chemical versatility of azetidine derivatives. Despite these compounds not showing significant antiviral activity in cell culture tests, this research contributes to the broader effort of designing nucleoside analogs with potential therapeutic applications (Hosono et al., 1994).
CC'N-Osmium Complexes from Azetidinones
The transformation of 2-azetidinones into CC'N-pincer ligands for osmium complexes reveals a novel application in coordination chemistry. Such studies not only expand the understanding of azetidine derivatives' reactivity but also open pathways for the development of new materials and catalysts based on azetidine chemistry (Casarrubios et al., 2015).
Novel 3-Oxopiperidin-2-ones Synthesis
Research exploring the cyclization of methyl 2-alkoxy-5-amino-2-pentenoates into 3-oxopiperidin-2-ones demonstrates the synthetic utility of azetidin-3-yl and pyrrolidin-1-yl methanone derivatives. This work contributes to the development of new synthetic routes for piperidine derivatives, which are valuable scaffolds in medicinal chemistry (Dejaegher, D’hooghe, & Kimpe, 2008).
Propriétés
IUPAC Name |
azetidin-3-yl-[2-(1-hydroxyethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)9-3-2-4-12(9)10(14)8-5-11-6-8/h7-9,11,13H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVWQSNJMFILFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)C2CNC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-(2-Hydroxyethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477692.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477694.png)

![2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477696.png)
![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477697.png)
![3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477698.png)

